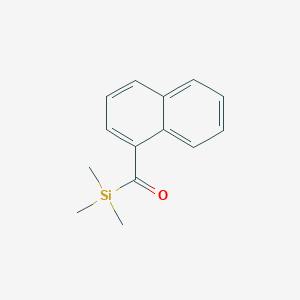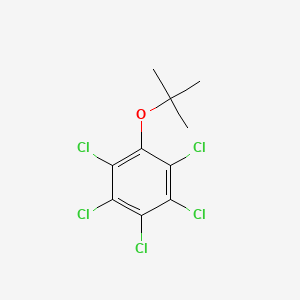![molecular formula C13H21ClO3 B14376981 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane CAS No. 89879-03-8](/img/structure/B14376981.png)
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[510]octane is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include the formation of the bicyclic core followed by the introduction of the chloro and trimethoxyethylidene groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized versions of these synthetic routes to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, resulting in the formation of new compounds with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane can be compared with other bicyclic compounds such as:
8-(1-Methylethylidene)bicyclo[5.1.0]octane: Similar in structure but with different substituents, leading to variations in reactivity and applications
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant biological activity, often used in the synthesis of tropane alkaloids. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89879-03-8 |
|---|---|
Molekularformel |
C13H21ClO3 |
Molekulargewicht |
260.75 g/mol |
IUPAC-Name |
8-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane |
InChI |
InChI=1S/C13H21ClO3/c1-15-13(16-2,17-3)12(14)11-9-7-5-4-6-8-10(9)11/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
JMOJPUSGUXLOKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=C1C2C1CCCCC2)Cl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)

![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)





![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)





